
N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine, also known as MNPA, is a nucleoside analogue that has been extensively studied for its potential use in cancer treatment. This compound is structurally similar to other nucleoside analogues such as gemcitabine and cytarabine, which are commonly used in chemotherapy. MNPA has shown promising results in preclinical studies and has the potential to be an effective treatment for various types of cancer.
Mecanismo De Acción
N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine exerts its antitumor activity by inhibiting DNA synthesis and inducing apoptosis in cancer cells. N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine is incorporated into the DNA of cancer cells, which leads to DNA damage and cell death. N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has also been shown to inhibit the activity of ribonucleotide reductase, which is an enzyme that is essential for DNA synthesis.
Biochemical and Physiological Effects
N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life. N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine is rapidly converted to its active form in the body, which allows for efficient uptake into cancer cells. N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has also been shown to have low toxicity in preclinical studies, which is a promising finding for its potential use in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability, which makes it a useful tool for studying the mechanism of action of nucleoside analogues. However, N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine is not yet available for clinical use, which limits its applicability for in vivo studies.
Direcciones Futuras
There are several future directions for the study of N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine. One potential direction is to further investigate the synergistic effects of N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine in combination with other chemotherapy drugs. Another direction is to explore the use of N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine in combination with immunotherapy, which could potentially enhance the immune response against cancer cells. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine in animal models before it can be considered for clinical trials.
Métodos De Síntesis
N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine can be synthesized using a multistep process that involves the conversion of 2-methyl-5-nitrophenol to a protected intermediate, which is then reacted with D-arabinofuranose to form the final product. The synthesis of N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has also been shown to have a synergistic effect when used in combination with other chemotherapy drugs, which could potentially improve treatment outcomes.
Propiedades
IUPAC Name |
2-(hydroxymethyl)-5-(2-methyl-5-nitroanilino)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-6-2-3-7(14(18)19)4-8(6)13-12-11(17)10(16)9(5-15)20-12/h2-4,9-13,15-17H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSRIGRTTBFRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2C(C(C(O2)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5140017.png)
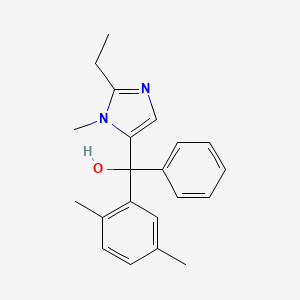
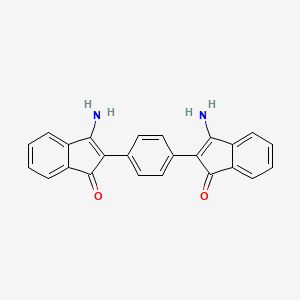
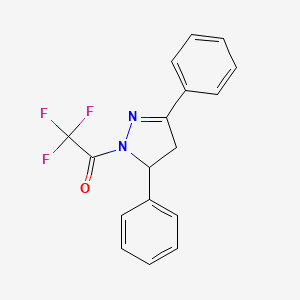
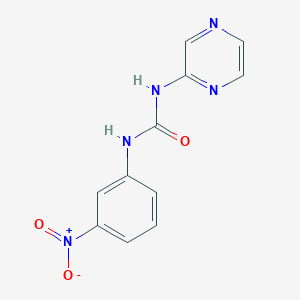
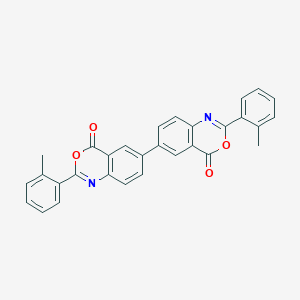
![N-[4-(5-{[2-(benzylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-3-phenylpropanamide](/img/structure/B5140065.png)
![methyl 4-{4-[2-(1-azepanyl)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5140066.png)
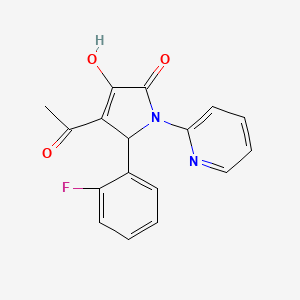
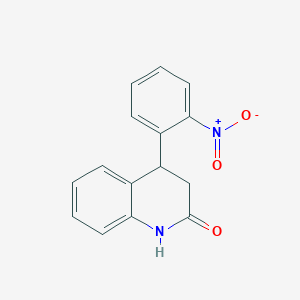
![5,12-di-1-naphthyl-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5140094.png)
![2,2'-[[5-(acetyloxy)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid](/img/structure/B5140104.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5140108.png)
![N-[2-(allyloxy)benzyl]-3-methylaniline](/img/structure/B5140129.png)